3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile
Brand Name: Vulcanchem
CAS No.: 253786-56-0
VCID: VC5920642
InChI: InChI=1S/C11H8N2O2/c12-6-3-7-13-9-5-2-1-4-8(9)10(14)11(13)15/h1-2,4-5H,3,7H2
SMILES: C1=CC=C2C(=C1)C(=O)C(=O)N2CCC#N
Molecular Formula: C11H8N2O2
Molecular Weight: 200.197

3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile

CAS No.: 253786-56-0

Cat. No.: VC5920642

Molecular Formula: C11H8N2O2

Molecular Weight: 200.197

* For research use only. Not for human or veterinary use.

3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile - 253786-56-0

Specification

CAS No. 253786-56-0
Molecular Formula C11H8N2O2
Molecular Weight 200.197
IUPAC Name 3-(2,3-dioxoindol-1-yl)propanenitrile
Standard InChI InChI=1S/C11H8N2O2/c12-6-3-7-13-9-5-2-1-4-8(9)10(14)11(13)15/h1-2,4-5H,3,7H2
Standard InChI Key QJBZWCHIEWPKTK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C(=O)N2CCC#N

Introduction

Chemical Identification and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound, 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile, reflects its core indole-2,3-dione (isatin) scaffold modified by a propanenitrile substituent at the N1 position . Its molecular formula, C₁₁H₈N₂O₂, corresponds to a molecular weight of 200.199 g/mol . The structural uniqueness arises from the juxtaposition of the electron-deficient isatin moiety and the electron-withdrawing nitrile group, which influences reactivity and physicochemical behavior.

Structural Representation and Bonding

The compound’s SMILES notation, N#CCCN1C2=CC=CC=C2C(=O)C1=O, delineates its connectivity: a three-carbon chain bridges the nitrile group (-C≡N) to the N1 atom of the isatin core . Key structural features include:

  • Isatin core: A bicyclic system comprising an indole ring with ketone groups at C2 and C3.

  • Nitrile substituent: A terminal -C≡N group conferring polarity and serving as a reactive handle for further transformations.

The planar indole ring and linear nitrile group create a hybrid geometry that may influence crystallization tendencies and intermolecular interactions.

Synthesis and Manufacturing

Optimization Considerations

  • Solvent Choice: 2-MeTHF, a renewable solvent, enhances reaction sustainability compared to traditional THF .

  • Temperature and Time: Based on analogous reactions, optimal conditions likely involve mild heating (50–60°C) for 1–3 hours .

  • Yield: Comparable N-alkylations achieve yields >90%, suggesting similar efficiency for this derivative .

Physicochemical Properties

Experimental and Predicted Data

Limited experimental data are publicly available, but computational tools and analog extrapolation provide insights:

PropertyValue/DescriptionSource
Molecular Weight200.199 g/mol
AppearanceSolid (exact morphology unspecified)
Melting PointNot reported-
SolubilityLikely low in water; soluble in DMF, DMSOAnalog data
StabilityAir-stable under ambient conditions

The nitrile group’s strong dipole moment (~3.94 D) suggests moderate polarity, influencing solubility in aprotic solvents.

Spectroscopic Signatures

Theoretical Characterization:

  • IR Spectroscopy: A sharp absorption near 2240 cm⁻¹ (C≡N stretch) and carbonyl stretches at 1700–1750 cm⁻¹ (C=O) .

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons (δ 7.5–7.7 ppm), methylene groups adjacent to nitrile (δ 2.5–3.5 ppm).

    • ¹³C NMR: Carbonyl carbons (δ 180–185 ppm), nitrile carbon (δ 115–120 ppm) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Isatin derivatives are privileged scaffolds in drug discovery, exhibiting kinase inhibitory, antimicrobial, and anticancer activities. The nitrile group in this compound offers avenues for:

  • Covalent binding: Targeting cysteine residues in enzymes (e.g., Bruton’s tyrosine kinase inhibitors).

  • Prodrug synthesis: Hydrolysis to carboxylic acids or amides for enhanced bioavailability.

Materials Science

Nitrile-containing compounds are precursors for:

  • High-performance polymers: Polyamides and polyurethanes via nitrile polymerization.

  • Coordination complexes: Ligands for transition-metal catalysts in organic synthesis.

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